CYP3A4 Liability: Indole-3-yl vs. Furan-3-yl Congener Comparison
The furan-3-yl methanone analog of CAS 2034299-05-1 (CAS 2034362-24-6, identical 6-ethyl-5-fluoropyrimidin-4-yl-oxy-pyrrolidine core but with furan replacing indole at the carbonyl terminus) demonstrates measurable CYP3A4 inhibition with an IC₅₀ of 18 μM . While direct CYP3A4 data for the indole-3-yl target compound are not publicly available, the indole moiety is sterically bulkier and more lipophilic (calculated logP difference ~1.2 units) than furan, predicting altered P450 binding. This establishes a testable hypothesis: the indole-3-yl congener is expected to exhibit meaningfully different CYP3A4 liability compared to the 18 μM benchmark of its furan analog . Procurement of the specific indole analog is therefore essential for any experiment where CYP-mediated metabolism is a confounding variable.
| Evidence Dimension | CYP3A4 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not publicly reported; predicted to differ from furan analog based on steric and lipophilic divergence |
| Comparator Or Baseline | Furan-3-yl analog (CAS 2034362-24-6): IC₅₀ = 18 μM |
| Quantified Difference | Cannot be quantified from public data; qualitative structural divergence supports non-interchangeability |
| Conditions | Recombinant CYP3A4 inhibition assay; vendor-reported data for furan analog (VulcanChem) |
Why This Matters
A CYP3A4 IC₅₀ of 18 μM for the furan analog places it in a moderate DDI risk zone; any scientific study requiring clean CYP profiles must procure the exact indole compound rather than assuming class-level CYP behavior.
